molecular formula C14H17BrO3 B2373971 4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone CAS No. 1523365-96-9

4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone

Cat. No. B2373971
CAS RN: 1523365-96-9
M. Wt: 313.191
InChI Key: VZSWPTDZJBKNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone (4-Bromo-4-methoxymethylcyclohexanone or BMMC) is a cyclic ketone compound with a bromine atom attached to the aromatic ring. It is a colorless liquid with a pleasant odor and is soluble in many organic solvents. BMMC has been used in a variety of scientific research applications, including its use as a synthetic intermediate in organic synthesis, a reagent for the preparation of polymers, and a pharmaceutical precursor.

Scientific Research Applications

Cyclohexanone Ring Structures

Research has investigated various cyclohexanone derivatives, highlighting their structural characteristics. In the study by Begum et al. (2012), a cyclohexanone compound exhibited a chair conformation, with methoxycarbonyl groups oriented in opposite directions relative to the cyclohexanone ring. This structural arrangement led to the formation of hydrogen bonds and sheets parallel to the ab plane in the crystal structure (Begum, Hema, Pandiarajan, Balasubramanian, & Anitha, 2012).

Carbonic Anhydrase Inhibition

Cyclohexanone derivatives have been shown to possess carbonic anhydrase inhibitory properties. Balaydın et al. (2012) synthesized cyclohexanonyl bromophenol derivatives and tested their inhibitory effects on human carbonic anhydrase isozymes. Some of these compounds displayed promising inhibitory activity, indicating their potential as novel drug candidates for diseases like glaucoma and epilepsy (Balaydın, Şentürk, & Menzek, 2012).

Synthetic Applications

In synthetic chemistry, cyclohexanone derivatives are used as building blocks. Zheng et al. (1997) demonstrated a method for synthesizing bis(substituted benzylidene)cyclohexanones using a catalyst under microwave irradiation, showcasing the efficiency and speed of this synthesis method (Zheng, Wang, Shao, & Zhong, 1997).

Pharmaceutical Applications

Cyclohexanone derivatives are also explored in pharmaceutical research. For instance, Degraw et al. (1992) synthesized a deazaaminopterin analogue from a cyclohexanone derivative, finding it nearly as potent as methotrexate in inhibiting dihydrofolate reductase, important for cancer therapy (Degraw, Christie, Colwell, & Sirotnak, 1992).

properties

IUPAC Name

4-(4-bromophenyl)-4-(methoxymethoxy)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-17-10-18-14(8-6-13(16)7-9-14)11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSWPTDZJBKNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1(CCC(=O)CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.